N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
Description
N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide: is a synthetic organic compound characterized by its unique structural components, including a pyrazine ring, a trifluoromethoxy-substituted phenyl group, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)24-12-4-1-3-11(9-12)15(5-2-6-15)14(23)22-13-10-20-7-8-21-13/h1,3-4,7-10H,2,5-6H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVITAODYQYGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions using pyrazine derivatives.
Attachment of the Trifluoromethoxy Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The cyclobutane ring provides rigidity to the molecule, influencing its overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-pyrazin-2-yl-1-phenylcyclobutane-1-carboxamide: Lacks the trifluoromethoxy group, which may reduce its binding affinity and biological activity.
N-pyrazin-2-yl-1-[3-(methoxy)phenyl]cyclobutane-1-carboxamide: The methoxy group is less electronegative than the trifluoromethoxy group, potentially altering its reactivity and interactions.
N-pyrazin-2-yl-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide: The trifluoromethyl group is similar but lacks the oxygen atom, which may affect its electronic properties and reactivity.
Uniqueness
N-pyrazin-2-yl-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions and stability.
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